
1,6-Phenazinediamine, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Phenazinediamine, N,N’-dimethyl- is an organic compound with the molecular formula C_8H_12N_2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Phenazinediamine, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the condensation of 1,2-diaminobenzenes with 2C-units . These reactions typically require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,6-Phenazinediamine, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions. The Wohl–Aue method and Beirut method are commonly employed for industrial synthesis . These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Phenazinediamine, N,N’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce substituted phenazine derivatives .
Applications De Recherche Scientifique
1,6-Phenazinediamine, N,N’-dimethyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6-Phenazinediamine, N,N’-dimethyl- involves its interaction with molecular targets and pathways. It can act as a redox indicator, forming stable radical cations involved in various redox reactions . The compound’s effects are mediated through its ability to undergo oxidation and reduction, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1,6-Phenazinediamine, N,N’-dimethyl- can be compared with other similar compounds, such as:
N,N-Dimethyl-1,4-phenylenediamine: This compound is used as a base for the production of methylene blue and as a reagent for detecting hydrogen sulfide.
N,N-Dimethylformamide (DMF): DMF is used as a solvent and reagent in organic synthesis, delivering its own H, C, N, and O atoms for the synthesis of various compounds.
N,N-Dimethylacetamide (DMAc): DMAc is another solvent and reagent used in organic synthesis, similar to DMF.
The uniqueness of 1,6-Phenazinediamine, N,N’-dimethyl- lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
658052-27-8 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
1-N,6-N-dimethylphenazine-1,6-diamine |
InChI |
InChI=1S/C14H14N4/c1-15-9-5-3-7-11-13(9)17-12-8-4-6-10(16-2)14(12)18-11/h3-8,15-16H,1-2H3 |
Clé InChI |
MEFUIXLFLMHVLE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=C1N=C3C=CC=C(C3=N2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
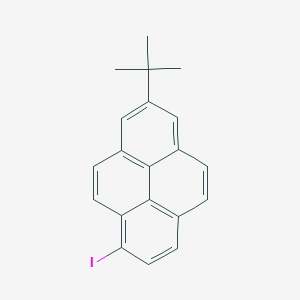
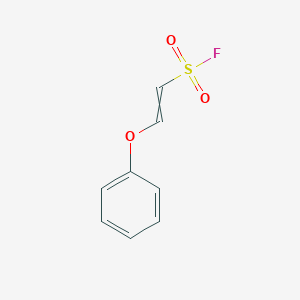
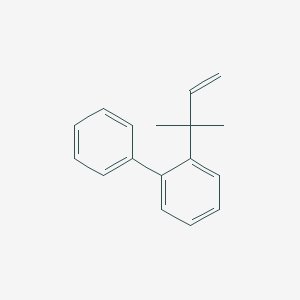
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
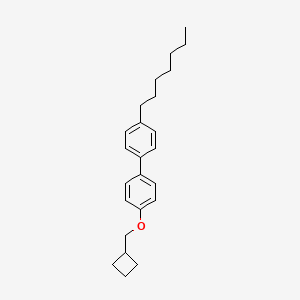

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
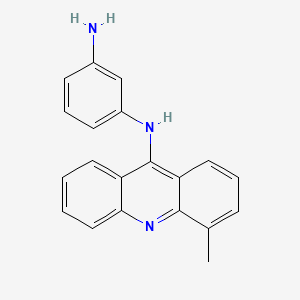
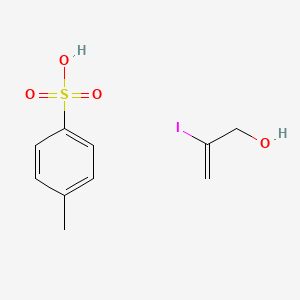
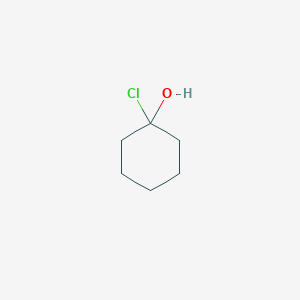
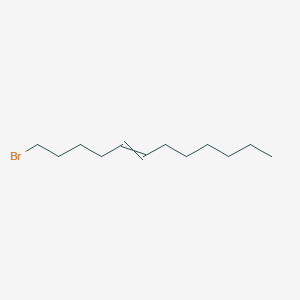
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
